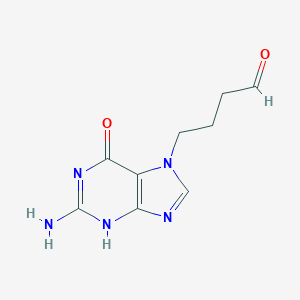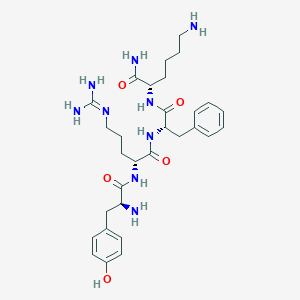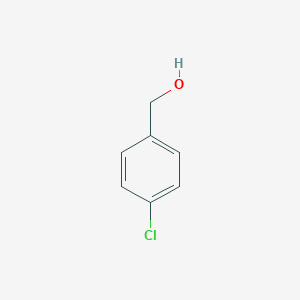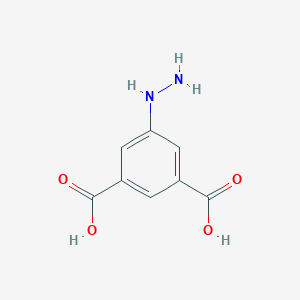![molecular formula C15H21NO B044107 3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol CAS No. 115399-96-7](/img/structure/B44107.png)
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol, commonly known as PEPA, is a compound that belongs to the class of bicyclic amines. It has gained significant attention in the scientific community due to its potential use as a research tool for studying the function of AMPA receptors in the brain. In
Mecanismo De Acción
PEPA binds to the ligand-binding domain of AMPA receptors and induces a conformational change that leads to the opening of the ion channel. This results in an influx of cations, such as sodium and calcium, into the postsynaptic neuron, which depolarizes the membrane potential and triggers an action potential. The activation of AMPA receptors by PEPA is fast and reversible, making it an ideal research tool for studying the dynamics of synaptic transmission.
Biochemical and Physiological Effects:
PEPA has been shown to enhance the excitatory synaptic transmission in the hippocampus, a brain region that is critical for learning and memory. It has also been shown to increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cultured hippocampal neurons. These effects are consistent with the activation of AMPA receptors by PEPA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEPA has several advantages as a research tool for studying AMPA receptors. It is highly selective for AMPA receptors and does not activate other types of ionotropic glutamate receptors, such as NMDA receptors. It is also fast-acting and reversible, allowing researchers to study the dynamics of synaptic transmission in real-time. However, there are some limitations to using PEPA in lab experiments. It is not suitable for studying the long-term effects of AMPA receptor activation, as it rapidly desensitizes the receptors. It is also not suitable for studying the effects of AMPA receptor activation in vivo, as it does not cross the blood-brain barrier.
Direcciones Futuras
There are several future directions for research on PEPA. One area of interest is the development of more potent and selective AMPA receptor agonists that can be used in vivo. Another area of interest is the development of compounds that can selectively modulate the activity of specific AMPA receptor subtypes. Finally, there is a need for more research on the long-term effects of AMPA receptor activation and the role of these receptors in neurological disorders such as Alzheimer's disease and epilepsy.
Conclusion:
PEPA is a valuable research tool for studying the function of AMPA receptors in the brain. Its selectivity, fast-acting nature, and reversible effects make it an ideal compound for studying the dynamics of synaptic transmission. While there are some limitations to using PEPA in lab experiments, its potential applications in neuroscience research are vast. Future research on PEPA and related compounds will undoubtedly lead to a deeper understanding of the mechanisms underlying learning, memory, and neurological disorders.
Métodos De Síntesis
PEPA can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with 2,3-dibromo-5,6-dimethoxy-1,4-benzoquinone. The resulting product is then subjected to a series of reactions, which ultimately yield PEPA. The synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
PEPA has been extensively used as a research tool for studying the function of AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. PEPA is a selective agonist of AMPA receptors and can activate these receptors in a dose-dependent manner. By studying the effects of PEPA on AMPA receptors, researchers can gain insights into the mechanisms underlying synaptic plasticity and memory formation.
Propiedades
Número CAS |
115399-96-7 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
3-(2-phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C15H21NO/c17-15-13-6-7-14(15)11-16(10-13)9-8-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2 |
Clave InChI |
YWHCRTOBFQNRGH-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CC1C2O)CCC3=CC=CC=C3 |
SMILES canónico |
C1CC2CN(CC1C2O)CCC3=CC=CC=C3 |
Sinónimos |
3-PABCOO 3-phenethyl-3-azabicyclo(3.2.1)octan-8-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)


![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)




